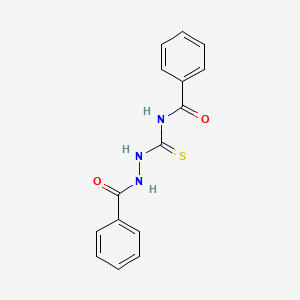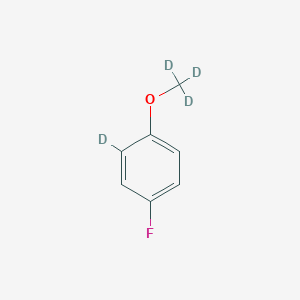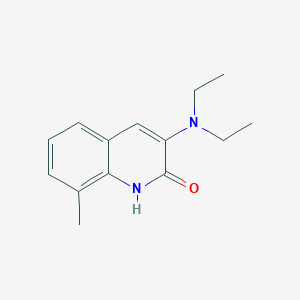
m-Carborane-1-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-Carborane-1-carboxylic Acid, also known as 1,7-dicarbadodecaborane-1-carboxylic acid, is a derivative of carborane, a class of compounds composed of boron, carbon, and hydrogen atoms arranged in a polyhedral structure. Carboranes are known for their thermal stability, chemical resistance, and unique three-dimensional aromaticity, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of m-Carborane-1-carboxylic Acid typically involves the reaction of decaborane with acetylene derivatives under controlled conditions. The process begins with the formation of o-carborane, which is then rearranged to m-carborane at elevated temperatures (400-500°C) under an inert atmosphere . The carboxylation of m-carborane is achieved through the reaction with carbon dioxide in the presence of a strong base, such as sodium hydride, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high yields. The final product is purified through crystallization and recrystallization techniques to obtain high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
m-Carborane-1-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form carborane carboxylates.
Reduction: Reduction of the carboxylic acid group yields carborane alcohols.
Substitution: The hydrogen atoms on the carborane cage can be substituted with various functional groups, such as halogens, alkyl, and aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation is typically carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Carborane carboxylates.
Reduction: Carborane alcohols.
Substitution: Halogenated carboranes, alkylated carboranes, and arylated carboranes.
Applications De Recherche Scientifique
m-Carborane-1-carboxylic Acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of m-Carborane-1-carboxylic Acid in biological systems involves its ability to interact with cellular components due to its unique three-dimensional structure and hydrophobic nature. In BNCT, the boron atoms in the carborane cage capture thermal neutrons, leading to the release of high-energy alpha particles that selectively destroy cancer cells . Additionally, the carborane cage can mimic phenyl groups in drug molecules, enhancing their stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
o-Carborane-1-carboxylic Acid: Similar structure but different positional isomer.
p-Carborane-1-carboxylic Acid: Another positional isomer with distinct properties.
Carborane-based esters and amides: Functional derivatives with varied applications.
Uniqueness
m-Carborane-1-carboxylic Acid is unique due to its specific positional isomerism, which imparts distinct chemical and physical properties compared to its o- and p-isomers. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
18581-81-2 |
|---|---|
Formule moléculaire |
C₃H₁₂B₁₀O₂ |
Poids moléculaire |
188.24 |
Synonymes |
1,7-Dicarbadodecaborane-1-carboxylic Acid; 1-Carboxy-m-carborane; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)
